molecular formula C10H12BrN3 B13855193 1-(6-bromo-1H-benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine

1-(6-bromo-1H-benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine

Cat. No.: B13855193
M. Wt: 254.13 g/mol
InChI Key: YZPLWUPVLQBQQU-UHFFFAOYSA-N
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Description

1-(6-Bromo-1H-benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine is a compound belonging to the class of benzoimidazoles, which are known for their diverse biological activities. This compound features a bromine atom at the 6th position of the benzoimidazole ring and a dimethylmethanamine group attached to the nitrogen atom at the 1st position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-bromo-1H-benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine typically involves the following steps:

    Formation of the Benzoimidazole Core: The benzoimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative under acidic conditions.

    N,N-Dimethylation: The final step involves the introduction of the N,N-dimethylmethanamine group. This can be done by reacting the brominated benzoimidazole with dimethylamine in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromo-1H-benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like triethylamine or sodium hydroxide.

Major Products:

    Oxidation: Products with additional oxygen-containing functional groups.

    Reduction: Products with reduced functional groups, such as alcohols or amines.

    Substitution: Products with the bromine atom replaced by other functional groups.

Scientific Research Applications

1-(6-Bromo-1H-benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(6-bromo-1H-benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dimethylmethanamine group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to downstream effects on cellular pathways and biological processes.

Comparison with Similar Compounds

    1H-benzo[d]imidazole: The parent compound without the bromine and dimethylmethanamine groups.

    6-Bromo-1H-benzo[d]imidazole: Similar structure but lacks the dimethylmethanamine group.

    1-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine: Similar structure but without the bromine atom.

Uniqueness: 1-(6-Bromo-1H-benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine is unique due to the presence of both the bromine atom and the dimethylmethanamine group, which confer distinct chemical and biological properties. These modifications can enhance its binding affinity, specificity, and overall biological activity compared to similar compounds.

Properties

Molecular Formula

C10H12BrN3

Molecular Weight

254.13 g/mol

IUPAC Name

1-(6-bromo-1H-benzimidazol-2-yl)-N,N-dimethylmethanamine

InChI

InChI=1S/C10H12BrN3/c1-14(2)6-10-12-8-4-3-7(11)5-9(8)13-10/h3-5H,6H2,1-2H3,(H,12,13)

InChI Key

YZPLWUPVLQBQQU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=NC2=C(N1)C=C(C=C2)Br

Origin of Product

United States

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